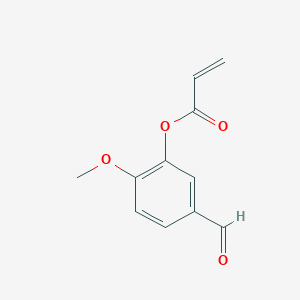

5-Formyl-2-methoxyphenyl prop-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

651029-02-6 |

|---|---|

Molecular Formula |

C11H10O4 |

Molecular Weight |

206.19 g/mol |

IUPAC Name |

(5-formyl-2-methoxyphenyl) prop-2-enoate |

InChI |

InChI=1S/C11H10O4/c1-3-11(13)15-10-6-8(7-12)4-5-9(10)14-2/h3-7H,1H2,2H3 |

InChI Key |

CNKKOACQGWWYHR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OC(=O)C=C |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 5 Formyl 2 Methoxyphenyl Prop 2 Enoate and Its Advanced Precursors

Elucidation of Novel Reaction Pathways and Mechanisms

The creation of 5-Formyl-2-methoxyphenyl prop-2-enoate involves the selective modification of the vanillin (B372448) scaffold. Research into its synthesis pathways focuses on maximizing efficiency, yield, and selectivity through the exploration of advanced catalytic systems and reaction designs.

Esterification Reactions and Optimization of Catalytic Systems

The principal transformation in synthesizing this compound from vanillin is the esterification of the phenolic hydroxyl group. The choice of acylating agent and catalyst is paramount to the success of this reaction. A direct and effective method involves the reaction of vanillin with acryloyl chloride in the presence of a base catalyst, such as triethylamine (B128534), which serves to neutralize the hydrogen chloride byproduct. researchgate.net

The optimization of catalytic systems is crucial for enhancing reaction rates and yields. While strong mineral acids like sulfuric acid or bases like sodium hydroxide (B78521) can catalyze esterification, they can also promote side reactions. scribd.comlibretexts.org Research into the esterification of similar phenolic compounds and lignin (B12514952) model compounds has identified more sophisticated catalysts. rsc.org For instance, 4-dimethyl amino pyridine (B92270) (DMAP) has been shown to be a highly effective catalyst for the acetylation of vanillin, demonstrating superior activity compared to both sodium acetate (B1210297) and sulfuric acid. rsc.org In industrial polyester (B1180765) synthesis, which involves similar esterification chemistry, organometallic compounds are frequently employed. Catalysts such as titanium isopropoxide (TIS), titanium butoxide (TBT), and various metal acetates are known to be effective for esterification and polycondensation processes. mdpi.com

| Catalyst | Reactants | Key Findings/Conditions | Reference |

|---|---|---|---|

| Triethylamine | Vanillin + Acryloyl Chloride | Acts as a base catalyst to form vanillin acrylate (B77674) by eliminating hydrochloride. researchgate.net | researchgate.net |

| 4-dimethyl amino pyridine (DMAP) | Vanillin + Acetic Anhydride (B1165640) | Demonstrated the highest catalytic activity compared to sodium acetate and sulfuric acid under mechanical activation-assisted solid-phase synthesis. rsc.org | rsc.org |

| Sodium Hydroxide (NaOH) | Vanillin + Acetic Anhydride | Base-catalyzed reaction leads to straightforward esterification of the phenolic hydroxyl group, yielding vanillin acetate. libretexts.orgscribd.com | libretexts.orgscribd.com |

| Sulfuric Acid (H₂SO₄) | Vanillin + Acetic Anhydride | Acid catalysis can lead to side reactions involving the aldehyde functional group, in addition to esterification. libretexts.org | libretexts.org |

| Titanium Isopropoxide (TIS) / Titanium Butoxide (TBT) | Vanillic Acid + Ethylene Glycol | Effective organometallic catalysts for the synthesis of poly(ethylene vanillate), a related polyester. mdpi.com | mdpi.com |

Strategies for Regioselective and Stereoselective Synthesis

Regioselectivity is a critical challenge in the synthesis of this compound. The vanillin molecule possesses two primary reactive sites: the phenolic hydroxyl group and the aldehyde group. A successful synthesis requires the acylation to occur exclusively at the hydroxyl group.

The choice of reaction conditions dictates the regiochemical outcome.

Base-Catalyzed Acylation : Under basic conditions, the phenolic proton is abstracted to form a more nucleophilic phenoxide ion. This ion preferentially attacks the electrophilic acylating agent (e.g., acryloyl chloride), leading to the desired O-acylation product. This is a straightforward and highly regioselective method for producing vanillin acetate or, by extension, vanillin acrylate. libretexts.org

Acid-Catalyzed Acylation : Acid catalysis, conversely, can activate the aldehyde group toward nucleophilic attack. For example, the acid-catalyzed reaction of vanillin with acetic anhydride can form an ester, but this product can continue to react at the aldehyde, demonstrating a lack of complete regioselectivity. libretexts.org

Therefore, base-catalyzed pathways are generally preferred for the regioselective synthesis of this compound. Stereoselectivity is not a primary concern in the esterification step itself, as no new stereocenters are generated.

Multi-component Reaction Approaches to Substituted Prop-2-enoate Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing portions of all reactants, represent a highly efficient synthetic strategy. nih.govencyclopedia.pub They adhere to the principles of atom economy and procedural simplicity. While no direct MCR for this compound has been explicitly documented, the principles of MCRs can be applied to the synthesis of complex molecules featuring substituted prop-2-enoate motifs.

Several classical MCRs utilize aldehydes as key building blocks, including:

The Hantzsch Dihydropyridine Synthesis : This reaction combines an aldehyde, ammonia, and two equivalents of a β-ketoester. nih.gov

The Biginelli Reaction : A one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea. encyclopedia.pub

The Mannich Reaction : An aminoalkylation of an acidic proton located in a carbonyl compound, using formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. encyclopedia.pubnih.gov

The development of a novel MCR could hypothetically involve the reaction of vanillin (aldehyde component), an activated acrylic acid derivative, and a third reactant in one pot. Such an approach would represent a significant innovation in streamlining the synthesis of functionalized prop-2-enoate systems. nih.gov

Development of Green Chemistry Principles in Synthetic Protocols

The application of green chemistry principles to synthetic organic chemistry aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. chinakxjy.com

Solvent-Free Reaction Conditions in Synthesis

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant environmental benefits. For the synthesis of vanillin derivatives, several solvent-free methods have been explored:

Grindstone Chemistry : This technique involves the simple grinding of solid reactants with a mortar and pestle, often with a catalytic amount of a reagent, to initiate the reaction. researchgate.netorientjchem.org This method has been successfully used for various reactions involving vanillin. orientjchem.org

Mechanical Activation-Assisted Solid-Phase Synthesis (MASPS) : This method uses mechanical force, such as ball milling, to promote reactions between solids. A study on the esterification of lignin model compounds, including vanillin, with acetic anhydride demonstrated the feasibility of this solvent-free approach, which proceeds efficiently with a catalyst like DMAP. rsc.org

| Method | Description | Advantages | Reference |

|---|---|---|---|

| Grindstone Method (Trituration) | Reactants are ground together in a mortar and pestle, often with a catalyst, in the absence of a solvent. orientjchem.org | Operationally simple, avoids solvent waste, reduces purification steps. | researchgate.netorientjchem.org |

| Mechanical Activation-Assisted Solid-Phase Synthesis (MASPS) | Utilizes mechanical energy (e.g., ball milling) to drive reactions between solid reactants. rsc.org | Solvent-free, can lead to high efficiency and yield. rsc.org | rsc.org |

| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times. researchgate.net | Increased reaction speed, improved yields, often requires less or no solvent. | researchgate.netorientjchem.org |

Investigation of Alternative Catalysts and Reagents

The development of environmentally benign and recyclable catalysts is central to green synthetic protocols. Traditional homogeneous catalysts are often difficult to separate from the reaction product and may be toxic.

Heterogeneous Catalysts : Solid catalysts that are in a different phase from the reactants are easily removed by filtration and can often be reused. Zeolites, which are crystalline aluminosilicates, have been investigated as recyclable solid acid catalysts for reactions involving vanillin, such as acetalization. researchgate.net Their performance was found to be stable over multiple reaction cycles, highlighting their potential for sustainable chemical production. researchgate.net

Organocatalysts : The use of small, metal-free organic molecules to catalyze reactions is a rapidly growing field. A sulfated calix researchgate.netresorcinarene, synthesized from vanillin itself, has been shown to be an effective organocatalyst for methylation reactions, demonstrating performance comparable to sulfuric acid. nih.gov This approach exemplifies a circular economy concept where a bio-based feedstock is used to create a catalyst for its own transformation.

Biocatalysts : Enzymes offer high selectivity under mild conditions (ambient temperature and neutral pH) and are biodegradable. Lipases, for example, are widely used for esterification reactions, and their application in the synthesis of prop-2-enoate esters is a promising area of green chemistry research. encyclopedia.pub

The investigation into these alternative catalysts provides a pathway to more sustainable and efficient methods for the synthesis of this compound and other valuable vanillin derivatives.

Scale-Up Considerations for Laboratory to Research Pilot Production

The transition of a synthetic route from a laboratory bench to a research pilot plant is a critical phase in chemical process development. soci.orgasynt.com It serves as the bridge between small-scale discovery and potential commercial manufacturing, aiming to produce kilogram-scale quantities of the target compound. asynt.com This phase is essential for identifying and addressing challenges that are not apparent at the bench scale, such as altered reaction kinetics, heat transfer issues, and different mixing dynamics. epicsysinc.comyoutube.com For the synthesis of this compound, scaling up requires careful consideration of both the synthesis of its advanced precursors and the final esterification step. The primary goals are to develop a robust, safe, and economically viable process while ensuring consistent product quality. fraunhofer.de

Precursor Synthesis: From Vanillin to 5-Hydroxyvanillin

A plausible and common precursor for the target molecule is 5-hydroxyvanillin. Industrially, vanillin itself is produced from sources like lignin found in sulfite (B76179) wastes from the paper industry or synthesized from petrochemicals like guaiacol (B22219). chemicalbook.comgoogle.com The laboratory synthesis of 5-hydroxyvanillin often starts from the more readily available vanillin, typically involving a two-step process: halogenation followed by hydrolysis.

Halogenation of Vanillin: The first step involves the regioselective introduction of a halogen, typically iodine or bromine, at the 5-position of the vanillin ring. mdma.ch When moving from a lab to a pilot plant, the handling of corrosive and hazardous reagents like bromine or iodine on a larger scale requires specialized equipment and safety protocols. The reaction medium, often aqueous, must be managed in larger volumes, and efficient mixing becomes crucial to ensure uniform reaction and prevent localized over-concentration, which can lead to side products.

Copper-Catalyzed Hydroxysis: The subsequent conversion of the 5-halovanillin intermediate to 5-hydroxyvanillin is frequently achieved through a copper-catalyzed nucleophilic substitution with hydroxide. mdma.chsciencemadness.org Key scale-up challenges for this Ullmann-type reaction include:

Catalyst Management: The effectiveness and physical form of the copper catalyst (e.g., copper powder, copper salts like CuSO₄) can significantly impact the reaction. mdma.chsciencemadness.org On a pilot scale, catalyst dispersion, recovery, and disposal become significant operational and environmental considerations.

Thermal Control: The hydrolysis is typically conducted at elevated temperatures under reflux. mdma.ch Maintaining precise and uniform temperature control in a large reactor is more challenging than in a small flask due to a lower surface-area-to-volume ratio, which affects heat transfer. youtube.com

Atmospheric Control: The alkaline reaction conditions make the phenolic products susceptible to oxidation, which can be mitigated in the lab by using an inert atmosphere (e.g., nitrogen). sciencemadness.org Implementing and maintaining an inert atmosphere in a large-scale reactor is a standard but crucial engineering control.

Work-up and Isolation: Neutralization of large volumes of alkaline solution with acid requires careful temperature control to manage the heat of neutralization. The subsequent extraction and purification of 5-hydroxyvanillin must be transitioned from lab-scale methods to more scalable techniques like crystallization, which requires optimization of solvent systems, cooling profiles, and filtration equipment. chemicalbook.com

Table 1: Comparison of Laboratory vs. Pilot Scale Parameters for 5-Hydroxyvanillin Synthesis

| Parameter | Laboratory Scale (Typical) | Research Pilot Scale (Considerations) | Rationale for Change |

| Batch Size | 5-10 g | 1-5 kg | To produce sufficient material for further studies and process optimization. asynt.com |

| Reactor | Round-bottom flask | Glass-lined or stainless steel reactor | Material compatibility, better heat transfer, and mechanical agitation. epicsysinc.com |

| Agitation | Magnetic stirrer | Mechanical overhead stirrer (e.g., impeller, turbine) | To ensure efficient mixing and heat distribution in a larger volume. epicsysinc.com |

| Heating | Heating mantle, oil bath | Jacket heating/cooling system (steam, thermal fluid) | For precise and uniform temperature control of the larger reaction mass. youtube.com |

| Atmosphere | Nitrogen balloon | Purged and blanketed nitrogen atmosphere | To prevent oxidation of the product in the alkaline medium. sciencemadness.org |

| Purification | Column chromatography, simple extraction | Crystallization, filtration, vacuum drying | Scalability, efficiency, and cost-effectiveness. chemicalbook.com |

Final Step: Scale-Up of Esterification

The final stage in the synthesis is the esterification of the 5-hydroxyvanillin precursor with an activated acrylic acid derivative, most commonly acryloyl chloride, to form this compound. This reaction, while straightforward in principle, presents its own set of scale-up challenges.

The reaction of a phenol (B47542) with an acyl chloride is typically rapid and highly exothermic. chemguide.co.ukyoutube.com Key considerations include:

Reagent Addition and Stoichiometry: In the laboratory, reagents can be added quickly. At the pilot scale, the controlled, slow addition of acryloyl chloride to the solution of 5-hydroxyvanillin is paramount to manage the exothermic reaction and prevent a dangerous temperature runaway. youtube.com This is often done using a calibrated dosing pump.

Solvent and Base Selection: Anhydrous solvents like THF or dichloromethane (B109758) are often used. researchgate.net The choice of solvent at the pilot scale must also consider factors like boiling point, toxicity, recovery, and cost. A tertiary amine base (e.g., triethylamine) is typically used to neutralize the hydrogen chloride (HCl) byproduct. researchgate.net On a larger scale, the removal of the resulting triethylamine hydrochloride salt, usually by filtration, must be efficient.

Temperature Control: Given the exothermic nature of the acylation, a robust cooling system for the reactor jacket is essential to maintain the desired reaction temperature, which is often kept low (e.g., 0-10 °C) during the addition phase. youtube.comgoogle.com

Purification: The final product must be isolated from the solvent, excess reagents, and the hydrochloride salt. While lab purification might involve a simple aqueous wash followed by chromatography, pilot-scale purification would likely rely on a series of washes, phase separations, and final purification by crystallization or distillation to achieve the required purity specifications.

Table 2: Key Process Parameters for Optimization in Esterification Scale-Up

| Parameter | Range/Variable | Impact on Process | Optimization Goal |

| Reaction Temperature | -10 °C to 25 °C | Reaction rate, side product formation, safety. google.com | Maximize yield and purity while ensuring thermal safety. |

| Addition Rate of Acryloyl Chloride | 0.1-1.0 kg/min (example) | Heat generation rate, localized concentration. | Maintain a controllable internal temperature and minimize impurity formation. |

| Molar Ratio (Base:Acyl Chloride) | 1.0:1 to 1.2:1 | Reaction completion, ease of purification. | Use minimal excess base to ensure full HCl neutralization without complicating work-up. |

| Agitator Speed | 50-300 RPM | Mixing efficiency, mass and heat transfer. epicsysinc.com | Ensure homogeneity without causing excessive shear or splashing. |

| Crystallization Solvent System | Alcohols, esters, hydrocarbons, or mixtures | Product purity, crystal form, yield. | Identify a system that provides high recovery of the product with the desired purity and physical form. |

Ultimately, the successful transition from laboratory to research pilot production relies on a multidisciplinary approach combining organic chemistry, chemical engineering, and analytical science. soci.org Methodologies such as Design of Experiments (DoE) are often employed to efficiently explore the interactions between multiple process variables, leading to a more robust and optimized process with fewer experimental runs. chemicalprocessing.com

Advanced Spectroscopic and Crystallographic Investigations of 5 Formyl 2 Methoxyphenyl Prop 2 Enoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

2D NMR Techniques (COSY, HSQC, HMBC) for Complex Structural Assignment

To unambiguously assign the proton (¹H) and carbon (¹³C) signals of 5-Formyl-2-methoxyphenyl prop-2-enoate, a suite of two-dimensional (2D) NMR experiments is employed. These techniques provide correlational data that reveal through-bond and through-space connectivities. youtube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would be expected to show correlations between the vinyl protons of the prop-2-enoate group and between the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It is invaluable for assigning the carbon signal corresponding to each proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. youtube.com This is crucial for identifying quaternary carbons and for piecing together the different fragments of the molecule, such as connecting the prop-2-enoate group to the phenyl ring via the ester linkage.

The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized in the table below, with assignments supported by the interpretation of 2D NMR data.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1' | - | ~164.0 | H-2', H-3' |

| 2' | ~6.50 (dd) | ~134.0 | C-1', C-3', C-1 |

| 3' (cis to C=O) | ~6.05 (dd) | ~128.0 | C-1', C-2' |

| 3' (trans to C=O) | ~6.20 (dd) | C-1', C-2' | |

| 1 | - | ~145.0 | H-2, H-6, H-7 |

| 2 | - | ~155.0 | H-3, OCH₃ |

| 3 | ~7.30 (d) | ~112.0 | C-1, C-2, C-4, C-5 |

| 4 | ~7.85 (dd) | ~128.0 | C-2, C-3, C-5, C-6, CHO |

| 5 | - | ~135.0 | H-4, H-6, CHO |

| 6 | ~7.60 (d) | ~125.0 | C-1, C-2, C-4, C-5 |

| 7 (CHO) | ~9.90 (s) | ~191.0 | C-4, C-5, C-6 |

| 8 (OCH₃) | ~3.90 (s) | ~56.0 | C-2 |

Dynamic NMR Studies on Molecular Conformations

Dynamic NMR (DNMR) studies can provide insights into conformational changes in molecules that occur on the NMR timescale. For this compound, variable temperature NMR experiments could be utilized to study the rotational barrier around the C(aryl)-O(ester) bond and the C(ester)-C(vinyl) bond. These rotations can influence the chemical environment of the nearby protons and carbons, leading to changes in their chemical shifts or the coalescence of signals at different temperatures. Such studies would reveal the preferred conformations of the molecule in solution and the energy barriers associated with conformational interchange.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the key vibrational modes would be:

C=O Stretching (Aldehyde): A strong absorption band is expected in the region of 1700-1680 cm⁻¹.

C=O Stretching (Ester): A strong absorption band is anticipated around 1730-1715 cm⁻¹.

C=C Stretching (Alkene and Aromatic): Medium to weak absorptions are expected in the 1650-1500 cm⁻¹ range.

C-O Stretching (Ester and Ether): Strong absorptions would be present in the 1300-1000 cm⁻¹ region.

C-H Stretching (Aldehyde): Two weak bands are expected around 2850 and 2750 cm⁻¹.

=C-H Bending (Alkene): Out-of-plane bending vibrations in the 1000-650 cm⁻¹ range can provide information about the substitution pattern of the double bond.

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aldehyde C=O | 1700-1680 (strong) | 1700-1680 (weak) |

| Ester C=O | 1730-1715 (strong) | 1730-1715 (weak) |

| Alkene C=C | 1640-1620 (medium) | 1640-1620 (strong) |

| Aromatic C=C | 1600, 1580, 1500 (medium-weak) | 1600, 1580, 1500 (strong) |

| Ether C-O | 1275-1200 (strong) | 1275-1200 (weak) |

| Ester C-O | 1300-1150 (strong) | 1300-1150 (weak) |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₀O₄), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Expected HRMS Data:

Molecular Formula: C₁₁H₁₀O₄

Calculated Monoisotopic Mass: 206.0579 g/mol

Observed Mass (Hypothetical): 206.0581 g/mol

Common Adducts: [M+H]⁺, [M+Na]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cymitquimica.com This technique is highly effective for assessing the purity of volatile and thermally stable compounds like this compound. A GC-MS analysis would provide a chromatogram where a single dominant peak would indicate a high degree of purity. The mass spectrum corresponding to this peak would then be used to confirm the identity of the compound by matching its fragmentation pattern with the expected fragmentation of this compound.

Expected Fragmentation Pattern in EI-MS:

Molecular Ion (M⁺): m/z = 206

Loss of C₃H₃O (acrylate radical): m/z = 151

Loss of OCH₃: m/z = 175

Loss of CHO: m/z = 177

Base Peak (often a stable fragment): Likely m/z = 151 (the substituted benzoyl cation)

X-Ray Diffraction (XRD) Studies for Crystal Structure Determination

No published data available.

Analysis of Molecular Geometry and Conformational Preferences

No published data available.

Exploration of Intermolecular Interactions and Crystal Packing Motifs

No published data available.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

No published data available.

Theoretical and Computational Chemistry Approaches to 5 Formyl 2 Methoxyphenyl Prop 2 Enoate

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. This method is predicated on the principle that the energy of a molecule can be determined from its electron density, providing a balance between accuracy and computational cost. For 5-Formyl-2-methoxyphenyl prop-2-enoate, DFT calculations can unravel its fundamental electronic properties and predict its reactivity.

A critical first step in the computational analysis of this compound is the determination of its most stable three-dimensional structure, or its optimized geometry. Using DFT methods, such as the widely employed B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the molecule's geometry is adjusted to find the minimum energy conformation. This process yields crucial data on bond lengths, bond angles, and dihedral angles.

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated vibrational mode can be assigned to specific molecular motions, such as the stretching of the C=O bond in the formyl group or the bending of C-H bonds on the aromatic ring.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated via DFT)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (formyl) | e.g., 1.22 Å |

| Bond Length | C-O (ester) | e.g., 1.35 Å |

| Bond Angle | O=C-H (formyl) | e.g., 125.0° |

| Dihedral Angle | C-C-O-C (ester) | e.g., 178.5° |

| Note: The values in this table are illustrative examples of what would be obtained from a DFT calculation and are not based on published experimental data for this specific molecule. |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the distribution of these orbitals would likely show the HOMO localized on the electron-rich methoxy-substituted benzene (B151609) ring and the LUMO centered on the electron-withdrawing formyl and prop-2-enoate groups.

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more detailed picture of the molecule's stability and reactivity profile.

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of hardness ( 1/η ), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons ( χ²/2η ).

Table 2: Hypothetical Global Chemical Reactivity Descriptors for this compound

| Descriptor | Formula | Illustrative Value (eV) |

| EHOMO | - | e.g., -6.5 eV |

| ELUMO | - | e.g., -2.0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | e.g., 4.5 eV |

| Ionization Potential (I) | -EHOMO | e.g., 6.5 eV |

| Electron Affinity (A) | -ELUMO | e.g., 2.0 eV |

| Electronegativity (χ) | (I+A)/2 | e.g., 4.25 eV |

| Chemical Hardness (η) | (I-A)/2 | e.g., 2.25 eV |

| Chemical Softness (S) | 1/η | e.g., 0.44 eV⁻¹ |

| Electrophilicity Index (ω) | χ²/2η | e.g., 4.01 eV |

| Note: These values are for illustrative purposes to demonstrate the output of such a calculation. |

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the formyl and ester groups, making them sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms.

Non-Linear Optical (NLO) Property Assessment and Design Principles

Non-linear optical (NLO) materials are of significant interest for their applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). A high β value is indicative of a strong NLO response. Molecules with significant intramolecular charge transfer, often found in systems with electron-donating and electron-accepting groups connected by a π-conjugated system, tend to exhibit large NLO responses. The structure of this compound, with its methoxy (B1213986) (donor) and formyl/ester (acceptor) groups on a benzene ring, suggests potential for NLO activity. scilit.comresearchgate.netresearchgate.net

Natural Bonding Orbital (NBO) Analysis for Delocalization and Stability

Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(O)methoxy | π(C-C)ring | e.g., 25.0 |

| π(C=C)ring | π(C=O)formyl | e.g., 15.5 |

| π(C=C)ring | π*(C=O)ester | e.g., 12.8 |

| Note: These values are hypothetical and serve to illustrate the insights gained from an NBO analysis. |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method used to simulate the physical movements of atoms and molecules. easychair.orgnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior over time, offering insights into conformational changes and the effects of the surrounding environment, such as a solvent. easychair.orgeasychair.org

The flexibility of this compound arises from the rotational freedom around several single bonds. This rotation gives rise to various conformers, each with a distinct three-dimensional arrangement of atoms. Identifying the most stable conformers is crucial as they often dictate the molecule's chemical reactivity and biological activity.

Computational studies on analogous compounds, such as vanillin (B372448) and its derivatives, have successfully employed methods like Density Functional Theory (DFT) to analyze conformational preferences. biointerfaceresearch.com For vanillin, two primary conformers are observed, differing in the orientation of the aldehyde group relative to the methoxy group. researchgate.net These conformers are often stabilized by intramolecular hydrogen bonds. researchgate.net For this compound, the key dihedral angles determining its conformation would be around the ester linkage and the bonds connecting the formyl and methoxy groups to the benzene ring.

MD simulations can be used to explore the potential energy surface of the molecule, allowing for the identification of low-energy conformers and the energy barriers separating them. By simulating the molecule's dynamics, researchers can observe transitions between different conformational states and determine their relative populations.

Table 1: Predicted Major Conformational Isomers of this compound

| Conformer | Dihedral Angle 1 (C-O-C-C of ester) | Dihedral Angle 2 (C-C-C=O of formyl) | Relative Energy (kcal/mol) | Key Feature |

| A (trans-trans) | ~180° | ~180° | 0.00 (Reference) | Extended conformation |

| B (trans-cis) | ~180° | ~0° | Predicted higher | Formyl group oriented towards methoxy group |

| C (cis-trans) | ~0° | ~180° | Predicted higher | Prop-2-enoate group rotated |

| D (cis-cis) | ~0° | ~0° | Predicted highest | Sterically hindered conformation |

Note: The relative energies are hypothetical and would need to be calculated using quantum mechanical methods. The table is based on conformational analyses of similar molecules like vanillin. researchgate.net

The solvent environment can have a profound impact on the conformational equilibrium and reactivity of a molecule. easychair.orgaip.org MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules in the simulation box. easychair.org This allows for the direct observation of solute-solvent interactions, such as hydrogen bonding.

For instance, studies on guaiacol (B22219) (2-methoxyphenol), a structurally related compound, have shown that the choice of solvent can dictate the preferred conformation and subsequent photochemical pathways. nih.gov In a non-polar solvent like cyclohexane, an intramolecular hydrogen bond is favored. In contrast, in a polar, hydrogen-bond-accepting solvent like methanol (B129727), intermolecular hydrogen bonds between the solute and solvent become more prominent, leading to different relaxation dynamics. aip.orgnih.gov

Similarly, for this compound, the presence of polar solvents is expected to influence the orientation of the polar formyl and ester groups. Solvents capable of hydrogen bonding could interact with the carbonyl oxygens of both the formyl and prop-2-enoate groups, as well as the methoxy group's oxygen atom. These interactions would alter the conformational landscape compared to the gas phase or non-polar solvents.

MD simulations can quantify these effects by calculating properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the solvent shell around the molecule.

Table 2: Potential Solvent Effects on this compound Studied by Molecular Dynamics

| Solvent | Predicted Dominant Interaction | Expected Impact on Conformation | Simulation Parameter to Analyze |

| Water (Polar, Protic) | Hydrogen bonding with formyl and ester carbonyls. | Stabilization of more polar conformers. | Radial distribution functions of water around carbonyl oxygens. |

| Methanol (Polar, Protic) | Similar to water, with potential for altering intramolecular interactions. nih.gov | May favor conformations that allow for intermolecular hydrogen bonding. nih.gov | Analysis of hydrogen bond lifetimes between solute and solvent. |

| Acetonitrile (Polar, Aprotic) | Dipole-dipole interactions with the aromatic ring and polar groups. | Influence on the overall dipole moment and conformational preference. | Calculation of the molecule's dipole moment fluctuation over time. |

| Cyclohexane (Non-polar) | Van der Waals interactions. | Intramolecular interactions will likely dominate the conformational preference. | Conformational population analysis. |

Note: This table is illustrative of the types of analyses that can be performed using MD simulations to understand solvent effects, based on findings for related molecules. aip.orgnih.gov

Chemical Reactivity and Transformation Studies of 5 Formyl 2 Methoxyphenyl Prop 2 Enoate

Investigation of Carbon-Carbon Double Bond Reactivity

The prop-2-enoate (acrylate) moiety contains an activated carbon-carbon double bond, making it susceptible to a range of addition reactions. This reactivity is central to its utility as a building block in polymer and synthetic chemistry. mdpi.com

The acrylate (B77674) group is a classic Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. nih.gov This is due to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the double bond and makes the β-carbon electrophilic. Acrylates are generally more reactive in Michael additions than their methacrylate (B99206) counterparts due to less steric hindrance and the electronic influence of the methyl group in methacrylates. nih.govmdpi.com

Common nucleophiles (Michael donors) for this reaction include amines, thiols, and stabilized carbanions. nih.gov The aza-Michael addition, using amine nucleophiles, and the thiol-Michael addition are particularly efficient "click" reactions for creating new carbon-nitrogen and carbon-sulfur bonds, respectively. nih.gov These reactions can be promoted by catalysts or, in some cases, proceed under catalyst-free conditions, sometimes accelerated by microwave irradiation. mdpi.comnih.gov For instance, the addition of benzylamine (B48309) to methyl acrylate can yield both the single and double addition products, depending on the reaction conditions. mdpi.com N-heterocyclic carbenes (NHCs) have also been shown to catalyze the oxa-Michael addition of hydroxyl-containing acrylates. rsc.org

Table 1: Examples of Michael Addition Reactions with Acrylate Systems

| Nucleophile (Michael Donor) | Acceptor | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Amines (e.g., Benzylamine) | Methyl Acrylate | Microwave irradiation, Solvent-free | β-Amino Esters |

| Thiols | Acrylate Esters | Base or Nucleophilic Catalyst | Thioether Compounds |

| Acetoacetate Enolate | Acrylate Esters | Base Catalyst | Substituted Keto-esters |

| Alcohols | Hydroxy-functionalized Acrylates | N-Heterocyclic Carbene (NHC) | Poly(ester-ether)s |

This table presents generalized Michael addition reactions based on the reactivity of the acrylate functional group.

The acrylate double bond can serve as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings. youtube.com The feasibility and stereochemical outcome of these reactions are governed by frontier molecular orbital (FMO) theory, which considers the symmetry and energy of the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile (the acrylate). youtube.com These reactions can be conducted under thermal or photochemical conditions, which can alter the orbital symmetries and lead to different products. youtube.com

While direct examples involving 5-Formyl-2-methoxyphenyl prop-2-enoate are not prevalent, the principle is well-established. For instance, methyl acrylate has been used in palladium-catalyzed dicyanative [4+2] cycloadditions with conjugated enynes. nih.gov Furthermore, the core vanillin (B372448) structure is a well-known precursor for a vast array of heterocycles, typically by leveraging the reactivity of the aldehyde and hydroxyl groups. nih.govfrontiersin.org The presence of the acrylate in this compound adds another dimension for cyclization strategies, allowing for the construction of fused or spirocyclic systems by involving the vinyl group as a reactant.

Functional Group Transformations of the Formyl Moiety

The aromatic aldehyde, or formyl group, is a key reactive site, enabling a wide range of transformations from simple redox reactions to complex condensation and cyclization sequences for scaffold diversification. acs.org

The formyl group can be chemoselectively modified without affecting the ester or acrylate functionalities under appropriate conditions.

Reduction: The aldehyde can be selectively reduced to a primary alcohol (vanillyl alcohol derivative) using mild hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) is particularly effective for this transformation, as it typically does not reduce the less reactive ester group. acs.orgyoutube.com This reaction is often carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at cool temperatures. udel.edu The progress of the reduction can be easily monitored by techniques like thin-layer chromatography (TLC) and confirmed by infrared (IR) spectroscopy, noting the disappearance of the aldehyde C-H stretches and the appearance of a broad O-H stretch from the newly formed alcohol. acs.org

Oxidation: The formyl group can be oxidized to the corresponding carboxylic acid (a vanillic acid derivative). This transformation is a common metabolic pathway for vanillin in biological systems, often catalyzed by enzymes like aldehyde oxidase. nih.gov Chemically, various oxidizing agents can be employed. The choice of oxidant is crucial to avoid unwanted side reactions with the electron-rich aromatic ring or the acrylate double bond.

Table 2: Oxidation and Reduction of the Formyl Group in Vanillin Analogs

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |

| Oxidation | Aldehyde Oxidase / Other mild oxidants | Carboxylic Acid (-COOH) |

This table summarizes common transformations for the formyl group based on the reactivity of vanillin and its derivatives.

The electrophilic carbon of the formyl group readily reacts with nucleophiles, particularly carbanions and amines, in condensation reactions. These reactions are fundamental for extending the carbon skeleton and constructing new ring systems.

Aldol (B89426) and Claisen-Schmidt Condensations: The formyl group can undergo condensation with enolates derived from ketones or other carbonyl compounds. For example, the base-catalyzed reaction of vanillin with acetone (B3395972) (a Claisen-Schmidt condensation) yields (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one. pierpalab.comorientjchem.org

Knoevenagel and Erlenmeyer-Plöchl Condensations: Condensation with compounds possessing active methylene (B1212753) groups (e.g., malononitrile (B47326) in the Knoevenagel condensation) is a powerful tool for synthesis. nih.gov The Erlenmeyer-Plöchl reaction, involving the condensation of an aromatic aldehyde with an N-acylglycine like hippuric acid in the presence of acetic anhydride (B1165640), leads to the formation of an azlactone. uni.eduuni.edu These azlactones are versatile intermediates for synthesizing amino acids and other compounds.

Schiff Base Formation: The reaction of the formyl group with primary amines yields imines, also known as Schiff bases. nih.govimpactfactor.org These intermediates can be stable products themselves or can be further cyclized to generate a wide variety of nitrogen-containing heterocycles, such as benzoxazines. nih.gov

Table 3: Condensation Reactions of the Formyl Group in Vanillin Analogs

| Reaction Name | Reactant(s) | Key Intermediate/Product |

|---|---|---|

| Claisen-Schmidt Condensation | Acetone (in base) | α,β-Unsaturated Ketone |

| Erlenmeyer-Plöchl Reaction | Hippuric Acid, Acetic Anhydride | Azlactone |

| Schiff Base Formation | Primary Amine | Imine (Schiff Base) |

This table highlights key condensation reactions for diversifying molecular scaffolds from vanillin-like aldehydes.

Ester Linkage Reactivity: Hydrolysis and Transesterification Kinetics

The ester linkage, while generally more stable than the aldehyde, can be cleaved or modified under specific conditions, primarily through hydrolysis or transesterification.

Hydrolysis: The hydrolysis of the ester group to yield the corresponding phenol (B47542) (a vanillin derivative) and prop-2-enoic acid can occur under acidic or, more commonly, basic conditions. Alkaline hydrolysis of esters is known to follow second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org The rate of this reaction is influenced by both the steric and electronic properties of the substituents on the ester. chemrxiv.org For phenolic esters, electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the carbonyl carbon and facilitate nucleophilic attack, thus accelerating hydrolysis, while electron-donating groups have the opposite effect. chemrxiv.org The progress of hydrolysis can be monitored by tracking the ester carbonyl signal using spectroscopic methods. mdpi.com

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol. It is a key industrial process for producing a variety of acrylate esters from simpler ones like methyl or ethyl acrylate. lookchem.com Transesterification can be catalyzed by acids, bases, or enzymes (e.g., lipases). lookchem.comgoogle.com The development of chemoselective catalysts is crucial to avoid side reactions, such as the competing Michael addition. acs.org For example, sterically hindered sodium or magnesium aryloxides have been shown to effectively catalyze the transesterification of methyl (meth)acrylates with various alcohols while suppressing undesired Michael additions. acs.org

Table 4: Catalysts for Transesterification of Acrylate Esters

| Catalyst Type | Example(s) | Key Features |

|---|---|---|

| Homogeneous Basic | Alkyl Titanates, p-Toluene Sulfonic Acid | Industrial standard, issues with separation |

| Heterogeneous Basic | CsF/α-Al₂O₃, Ca/γ-Al₂O₃ | Recyclable, milder conditions |

| Organocatalysts | Sodium/Magnesium Aryloxides | High chemoselectivity, avoids Michael addition |

| Enzymatic | Lipases | High selectivity, green chemistry approach |

This table summarizes various catalytic systems used for the transesterification of acrylate esters.

Aromatic Ring Functionalization and Derivatization Strategies

The aromatic ring of this compound, a derivative of vanillin, presents several sites for chemical modification, allowing for the synthesis of a diverse range of functionalized molecules. The inherent electronic properties of the substituents on the benzene (B151609) ring—the formyl, methoxy (B1213986), and acrylate groups—direct the regioselectivity of these transformations. The primary strategies for the functionalization and derivatization of this aromatic ring involve electrophilic aromatic substitution and aminomethylation reactions, such as the Mannich reaction.

One of the most notable and well-documented methods for the derivatization of the aromatic ring of vanillin-derived compounds is the Mannich reaction. wikipedia.orgorganic-chemistry.orgbyjus.com This reaction introduces an aminomethyl group onto the aromatic ring, typically at the position ortho to the hydroxyl group (or its acylated derivative) due to its activating and directing effects. In the case of this compound, this corresponds to the C5 position. The Mannich reaction is a three-component condensation involving an active hydrogen compound (the vanillin derivative), an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgbyjus.com

Detailed research has been conducted on the synthesis of aminomethylated derivatives of vanillin acrylate, such as 2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate and 2-((dimethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate. nih.gov These reactions are typically carried out by first performing the Mannich reaction on vanillin and then acylating the resulting phenolic hydroxyl group with acryloyl chloride. However, direct aminomethylation of this compound is also a viable route.

The general mechanism of the Mannich reaction involves the formation of an electrophilic iminium ion from the reaction of the aldehyde and the amine. wikipedia.orgbyjus.com The electron-rich aromatic ring of the vanillin derivative then acts as a nucleophile, attacking the iminium ion to form the C-C bond and yield the aminomethylated product.

Below are details of the synthesis of specific aminomethylated derivatives.

Synthesis of Aminomethylated this compound Derivatives

| Derivative Name | Reactants | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-((Diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate | Vanillin, Diethylamine (B46881), Formaldehyde (B43269), Acryloyl Chloride | Two-step synthesis: 1. Mannich reaction of vanillin with diethylamine and formaldehyde in ethanol, refluxed for 3 hours. 2. Acrylation of the intermediate with acryloyl chloride. | High | rsc.org |

| 2-((Dimethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate | Vanillin, Dimethylamine, Formaldehyde, Acryloyl Chloride | Two-step synthesis involving initial Mannich reaction on vanillin followed by acrylation. | Data not specified | nih.gov |

Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Potential Product | Notes and References on Precursor (Vanillin) |

|---|---|---|---|

| Nitration | Nitric acid in acetic acid or with a phase transfer catalyst like ceric ammonium (B1175870) nitrate (B79036). | 5-Formyl-2-methoxy-6-nitrophenyl prop-2-enoate | The nitration of vanillin to produce 5-nitrovanillin (B156571) is well-documented. nih.govgoogle.compatsnap.comguidechem.comdigitaloceanspaces.com The reaction can be carried out under various conditions, including using fuming nitric acid or greener alternatives like ceric ammonium nitrate with a phase transfer catalyst to improve yield and reduce byproducts. google.compatsnap.comguidechem.com |

| Halogenation (Bromination) | Bromine in a suitable solvent. | 6-Bromo-5-formyl-2-methoxyphenyl prop-2-enoate | The bromination of vanillin has been studied, and the position of substitution is influenced by the reaction conditions and the directing effects of the substituents. |

| Halogenation (Iodination) | Iodine source (e.g., sodium iodide) with an oxidizing agent. | 5-Formyl-6-iodo-2-methoxyphenyl prop-2-enoate | Iodination of vanillin has been performed to yield iodo-vanillin derivatives. |

The reactivity of the aromatic ring in this compound is a critical aspect for the development of new polymers and functional materials. The ability to introduce various functional groups onto the aromatic core allows for the fine-tuning of the molecule's properties, leading to a wide range of potential applications.

Polymerization Science and Advanced Materials Applications of 5 Formyl 2 Methoxyphenyl Prop 2 Enoate As a Monomer

Radical Polymerization Mechanisms and Kinetic Studies

There is no available research on the radical polymerization of 5-Formyl-2-methoxyphenyl prop-2-enoate. Consequently, details regarding its reaction mechanisms, kinetic parameters, and the properties of any resulting polymers are not documented in scientific literature.

Controlled Polymerization Techniques for Tailored Architectures

Scientific investigations into the use of controlled polymerization methods to create well-defined polymer architectures from this compound have not been reported.

Reversible-Addition Fragmentation Chain Transfer (RAFT) Polymerization

No studies have been published on the application of RAFT polymerization to this compound. Therefore, information on suitable chain transfer agents, reaction conditions, and the synthesis of polymers with controlled molecular weights and low dispersity is unavailable.

Acyclic Diene Metathesis (ADMET) Polymerization Studies

There is no evidence in the published literature of this compound being utilized in ADMET polymerization. This includes a lack of information on its potential as a diene monomer or its behavior in the presence of metathesis catalysts.

Investigation of Catalyst Systems and Reaction Conditions

Due to the absence of ADMET polymerization studies for this monomer, there has been no investigation into compatible catalyst systems or the optimization of reaction conditions.

Synthesis of Linear and Network Polymeric Structures

There are no documented methods for synthesizing either linear or cross-linked network polymers from this compound using ADMET or any other polymerization technique.

The field of polymer science has yet to explore the potential of this compound as a monomer. The absence of research in radical polymerization, controlled polymerization techniques like RAFT and ATRP, and ADMET polymerization indicates that this compound remains an uninvestigated building block for novel polymeric materials. Future research is required to determine its reactivity and the potential properties and applications of its corresponding polymers.

Molecular Weight Distribution and Polydispersity Control

The molecular weight distribution (MWD) and polydispersity (Đ), which is the ratio of the weight average molecular weight (Mw) to the number average molecular weight (Mn), are critical parameters that significantly influence the properties of polymeric materials. nih.gov Control over these parameters is essential for tailoring a polymer's mechanical, thermal, and rheological behavior. nih.govresearchgate.net

In the context of vanillin-based monomers like vanillin (B372448) acrylate (B77674), the polymerization technique plays a pivotal role in controlling molecular weight and polydispersity. Free-radical polymerization, a common method for polymerizing acrylate monomers, can sometimes lead to poor control over molecular weight and a broad molecular weight distribution. nih.gov However, advancements in controlled polymerization techniques have enabled more precise synthesis.

For instance, in the synthesis of smart polymers, copolymers of vanillin derivatives with N-isopropyl acrylamide (B121943) have been characterized using gel permeation chromatography (GPC) to determine their molecular weights and polydispersity. nih.govnih.gov The introduction of vanillin-based monomers can influence the resulting molecular weight. For example, the steric hindrance from the aromatic ring in vanillin derivatives can affect the polymer chain growth, leading to variations in molecular weight and polydispersity. researchgate.net

The table below presents data on the molecular weight and polydispersity of copolymers containing a vanillin derivative, illustrating the typical ranges observed in such systems.

| Polymer System | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity (Đ) |

| Poly(NIPAAm-co-HEMA-co-DMAMVA)-post-guanine (VIII) researchgate.net | 0.76 x 10⁴ | 2.20 x 10⁴ | 2.88 |

This interactive table is based on data for a copolymer containing a vanillin derivative and illustrates how molecular weight and polydispersity are characterized.

Strategies to control polydispersity include the use of controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. youtube.com These methods allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low Đ). youtube.com Another approach to tailor the dispersity of a polymer sample is by blending two polymers with different polydispersities. researchgate.netresearchgate.net

Copolymerization Strategies with Diverse Monomers

Copolymerization is a versatile strategy to develop new polymeric materials with tailored properties by combining two or more different monomers. Vanillin-based monomers, such as vanillin acrylate, can be copolymerized with a wide range of comonomers to fine-tune the characteristics of the resulting polymer.

For example, the copolymerization of styrene (B11656) with pentadecylphenyl methacrylate (B99206) (PDPMA), another bioderived monomer, has been studied. The reactivity ratios (r1 and r2) are crucial parameters in copolymerization as they describe the relative reactivity of the monomers towards propagation. For the styrene (r1 = 0.93) and PDPMA (r2 = 0.05) system, the values suggest a random copolymerization with a tendency for alternation. nih.gov This indicates that the styrene radical prefers to react with a PDPMA monomer, and the PDPMA radical prefers to react with a styrene monomer, leading to a more alternating sequence of monomer units in the polymer chain. nih.gov

Vanillin derivatives have also been successfully copolymerized with N-isopropyl acrylamide (NIPAAm) to create temperature-responsive smart polymers. nih.govnih.gov The incorporation of the vanillin-based monomer can influence the lower critical solution temperature (LCST) of the resulting copolymer. nih.gov

The choice of comonomer allows for the precise tuning of various properties, including:

Thermal Properties: Copolymerization can alter the glass transition temperature (Tg) and thermal stability of the polymer. nih.gov

Mechanical Properties: The incorporation of different monomers can enhance properties like flexibility, strength, and adhesion. nih.gov

Solubility and Responsiveness: By selecting hydrophilic or hydrophobic comonomers, the solubility characteristics and stimuli-responsive behavior of the polymer can be controlled. nih.gov

Applications in Advanced Polymeric Materials Research

The functional groups present in this compound, namely the aldehyde and the polymerizable acrylate, make it a promising candidate for the development of advanced polymeric materials. Research on analogous vanillin-based polymers has demonstrated their potential in a variety of applications.

Vanillin-based monomers have been utilized in the synthesis of "smart" or stimuli-responsive polymers. nih.gov These materials can undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. nih.gov For instance, copolymers of vanillin derivatives and N-isopropyl acrylamide exhibit temperature-responsive behavior, which is crucial for applications like hydrogel films with controlled swelling properties. nih.govnih.gov The aldehyde group in the vanillin moiety can also be used for post-polymerization modification, further expanding the functional diversity of these smart materials. researchgate.net

Magnetic poly-o-vanillin functionalized core-shell nanomaterials have been developed as smart sorbents for the removal of heavy metal ions like mercury(II) from aqueous solutions. rsc.org

The inherent properties of vanillin derivatives make them suitable for formulating polymeric adhesives and coatings. european-coatings.com Vanillin-based polyimine vitrimers have been synthesized that exhibit excellent reprocessability and can be used as adhesives, with one study reporting a shear tensile strength of up to 6.79 MPa. acs.org These vitrimers, a class of polymers that can be reprocessed like thermoplastics while retaining the mechanical properties of thermosets, are synthesized through the condensation of a vanillin-derived aldehyde with an amine. acs.orgresearchgate.net

In the field of coatings, vanillin-based monomers have been incorporated into UV-curable polyurethane pressure-sensitive adhesives (PSAs). european-coatings.com The introduction of a silicone/vanillin monomer was found to improve the thermal stability and adhesion properties of the PSA on functionalized glass. european-coatings.com Furthermore, photopolymerizable vanillin acrylate-based resins have been explored for applications in optical 3D printing and coatings, demonstrating good antimicrobial properties. mdpi.commdpi.com The addition of vanillin nanoparticles to orthodontic adhesives has also been shown to enhance their antimicrobial activity. nih.gov

The aromatic structure of the vanillin moiety can contribute to enhanced thermal stability in polymers. For instance, the incorporation of a silicone/vanillin monomer has been shown to increase the residual carbon rate of polyurethane-based pressure-sensitive adhesives, indicating improved thermal stability. european-coatings.com Studies on copolymers of styrene and a bioderived methacrylate have shown that copolymers with a higher styrene content exhibit greater thermal stability. nih.gov Vanillin diacrylate-based polymers have also demonstrated good thermal stability, which is comparable to some commercial petroleum-derived polymers used in 3D printing. mdpi.comresearchgate.net

While the inherent electrical conductivity of polymers based on this compound is expected to be low, as is typical for most polymers which are electrical insulators, their thermal conductivity can be modified. ustb.edu.cn The thermal conductivity of a polymer can be enhanced by incorporating thermally conductive fillers. ustb.edu.cn The development of polymer composites with high thermal conductivity is crucial for applications requiring efficient heat dissipation, such as in microelectronics and heat exchange systems. ustb.edu.cn

Future Research Directions and Emerging Paradigms

Exploration of Bio-Inspired Synthetic Routes

The synthesis of 5-Formyl-2-methoxyphenyl prop-2-enoate is intrinsically linked to its precursor, vanillin (B372448). Traditionally, vanillin has been produced synthetically from petrochemicals like guaiacol (B22219) or as a byproduct of the paper industry from lignin (B12514952). However, a significant shift towards bio-inspired and biotechnological production methods is underway to meet growing demand for natural and sustainable products. nih.govresearchgate.net

Future research will likely focus on optimizing and integrating these biological routes for the direct production of functionalized monomers. This involves several key approaches:

Microbial Fermentation: Genetically engineered microorganisms, such as E. coli and yeast, are being developed to produce vanillin from simple, renewable carbon sources like glucose, glycerol, and xylose. nih.gov Researchers have successfully mimicked natural plant pathways in microbes to convert these feedstocks into vanillin. nih.gov This approach avoids the use of harsh chemicals and high-priced substrates like ferulic acid. nih.gov

Lignin Valorization: Lignin, an abundant biopolymer, remains a key sustainable source for aromatic compounds, including vanillin. rsc.org Developing more efficient methods for lignin depolymerization and subsequent conversion to vanillin is a major research goal. This would provide a direct and sustainable pipeline for producing the monomer.

| Precursor | Bio-Inspired Method | Organism/Enzyme | Key Finding |

| Glucose/Glycerol | Metabolic Engineering | Escherichia coli | Engineered strain produced vanillin by mimicking natural biosynthetic pathways. nih.gov |

| Ferulic Acid | Bioconversion | Various bacteria & fungi | A common method for producing "natural" vanillin, though substrate cost is a factor. nih.govmdpi.com |

| Eugenol | Oxidation | Microbial or Enzymatic | Oxidation of eugenol, a natural compound from clove oil, yields vanillin. scispace.com |

| Lignin | Depolymerization & Conversion | Chemical or Biocatalytic | A primary focus for creating value-added chemicals from abundant biomass. rsc.org |

Integration into Supramolecular Assemblies and Architectures

The distinct functional groups of this compound make it an excellent candidate for constructing complex, ordered structures through non-covalent interactions. Supramolecular chemistry offers a pathway to design materials with dynamic, responsive, and self-healing properties.

Future research in this area could explore:

Self-Assembling Polymers: Polymers synthesized from this monomer can be designed to self-assemble into well-defined nanostructures. For instance, block copolymers incorporating a vanillin-based block have been shown to form ordered arrays, such as body-centered cubic spheres. researchgate.net The aldehyde and methoxy (B1213986) groups can participate in hydrogen bonding and dipole-dipole interactions, guiding the assembly process.

Molecularly Imprinted Polymers (MIPs): The vanillin moiety can be used as a template to create highly specific recognition sites within a polymer matrix. nih.gov A study demonstrated the creation of a MIP for vanillin using computational methods to select functional monomers that form specific non-covalent interactions with the template. nih.gov This approach could be extended to create sensors or separation media that specifically target molecules structurally related to this compound.

Dynamic Covalent Chemistry: The aldehyde group can participate in reversible reactions, such as imine formation. This functionality allows for the creation of dynamic covalent networks or vitrimers. researchgate.netrsc.org These materials behave like robust thermosets at operating temperatures but can be reprocessed and recycled like thermoplastics at elevated temperatures, contributing to a circular materials economy. rsc.org

Advanced Hybrid Material Development

Combining polymers of this compound with other materials (polymeric or inorganic) can lead to hybrid materials with synergistic or enhanced properties.

Prospective research directions include:

Bio-Based Block Copolymers: A key strategy involves the controlled polymerization of vanillin-based monomers with other renewable monomers. For example, the reversible addition–fragmentation chain transfer (RAFT) polymerization of vanillyl methacrylate (B99206) (a close derivative) has been used to create homopolymers and block copolymers with monomers derived from fatty acids, like lauryl methacrylate. researchgate.net These block copolymers can self-assemble into nanostructured elastomeric materials. researchgate.net

Organic-Inorganic Composites: The polymer matrix derived from this compound can be reinforced with inorganic fillers such as silica, clay, or carbon nanotubes. The functional groups on the polymer backbone could be used to improve the interfacial adhesion between the organic and inorganic phases, leading to materials with enhanced mechanical strength, thermal stability, and barrier properties.

Functional Hydrogels: By copolymerizing this compound with hydrophilic monomers like N-isopropyl acrylamide (B121943), smart hydrogels can be created. nih.gov These materials can exhibit responsiveness to stimuli such as temperature. The vanillin component adds hydrophobicity and functionality, allowing for the tuning of properties like the lower critical solution temperature (LCST) for applications in drug delivery or soft robotics. nih.gov

Computational Design and Predictive Modeling for Novel Applications

Computational chemistry and materials modeling are becoming indispensable tools for accelerating the design and discovery of new materials. These methods can predict material properties before synthesis, saving time and resources.

Future research will increasingly leverage:

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure and reactivity of the this compound monomer. This knowledge can help in designing catalysts and optimizing polymerization conditions. DFT has already been used to guide the design of molecularly imprinted polymers for vanillin by calculating the binding energies between the template and various functional monomers. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can predict the macroscopic properties of polymers derived from this monomer. This includes forecasting the glass transition temperature (Tg), mechanical modulus, and degradation temperature. researchgate.net Furthermore, simulations can model the self-assembly of block copolymers and the dynamics of polymer chains in solution or melts, providing insights into the formation of nanostructures. researchgate.net

Quantitative Structure-Property Relationship (QSPR): By building computational models that correlate the chemical structure of vanillin-based polymers with their experimental properties, researchers can develop QSPR models. These models can then be used to rapidly screen virtual libraries of new monomer derivatives to identify candidates with desired performance characteristics for specific applications, from coatings and adhesives to advanced electronic materials.

Sustainable Chemical Processes for Compound Synthesis and Polymerization

The development of green and sustainable processes for both the synthesis of this compound and its subsequent polymerization is paramount for its adoption as a sustainable chemical. researchgate.net

Key areas for future research are:

Green Polymerization Techniques: Exploring environmentally friendly polymerization methods is crucial. Emulsion polymerization, which uses water as a solvent, is a promising green alternative to traditional solvent-based processes. rsc.orgnih.gov Other advanced methods include microwave-assisted polymerization, which can dramatically reduce reaction times and energy consumption, as demonstrated in the synthesis of polyazomethines from divanillin. mdpi.com

Catalyst-Free Systems: Designing polymerization processes that proceed efficiently without the need for metal-based or toxic catalysts is a major goal of green chemistry. The development of vanillin-based vitrimers has shown the feasibility of creating catalyst-free, recyclable thermosets. rsc.org

Circular Economy Integration: Research into the chemical recyclability of polymers derived from this compound is essential. This involves developing processes to depolymerize the material back to its monomer or other useful chemical feedstocks. The inherent functionality of the monomer can be leveraged to design polymers with cleavable linkages, facilitating their deconstruction and reuse. rsc.org

| Polymerization Method | Key Features | Sustainability Aspect |

| Emulsion Polymerization | Uses water as a dispersant. nih.gov | Reduces reliance on volatile organic compounds (VOCs). nih.gov |

| RAFT Polymerization | Controlled polymerization technique enabling block copolymer synthesis. researchgate.net | Allows for precise design of advanced, high-performance bio-based materials. researchgate.net |

| Microwave-Assisted Polymerization | Rapid, energy-efficient synthesis. mdpi.com | Reduces reaction time from hours to minutes, lowering energy consumption. mdpi.com |

| Vitrimer Chemistry | Formation of dynamic covalent networks. rsc.org | Enables the creation of robust, reprocessable, and recyclable thermoset materials. rsc.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Formyl-2-methoxyphenyl prop-2-enoate, and what experimental conditions optimize yield?

- Methodology : The compound can be synthesized via esterification of 5-formyl-2-methoxyphenol with prop-2-enoic acid (acrylic acid) using carbodiimide coupling agents (e.g., DCC or EDC) under anhydrous conditions. Catalytic DMAP improves reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Monitor reaction progress using TLC and confirm structure via H NMR (e.g., aldehyde proton at ~10 ppm, acrylate vinyl protons at 5.8–6.5 ppm) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- Spectroscopy : Use H/C NMR to confirm functional groups (e.g., methoxy at ~3.8 ppm, acrylate carbonyl at ~170 ppm). FT-IR identifies ester C=O stretches (~1720 cm) and aldehyde C=O (~1680 cm).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . ORTEP-3 can visualize molecular geometry and hydrogen-bonding networks .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Store in amber vials at −20°C under inert gas (argon) to prevent acrylate polymerization or aldehyde oxidation. Differential scanning calorimetry (DSC) identifies decomposition temperatures .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and intermolecular interactions?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential surfaces. Use Gaussian or ORCA software. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., enzymes), while graph set analysis (CrystalExplorer) maps hydrogen-bonding patterns in crystals .

Q. What challenges arise in resolving crystallographic data contradictions for this compound?

- Methodology : Address twinning or disorder using SHELXD for structure solution and OLEX2 for refinement. Validate with R-factor convergence (<5%) and CheckCIF/PLATON for symmetry/ADP errors. Compare experimental and DFT-optimized bond lengths to resolve discrepancies .

Q. How do substituents influence the compound’s thermodynamic properties and phase behavior?

- Methodology : Measure heat capacities () via modulated DSC and calculate entropy () and enthalpy () changes. Compare with phenyl/furan-substituted analogs (e.g., ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate) to assess substituent effects on thermal stability .

Q. What strategies validate hydrogen-bonding networks in the crystal lattice?

- Methodology : Use Mercury (CCDC) to generate Hirshfeld surfaces and fingerprint plots. Assign graph sets (e.g., for dimeric rings) via Etter’s rules. Correlate with IR/Raman spectra to confirm H-bond donor-acceptor distances .

Q. How can in silico models predict the compound’s biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.